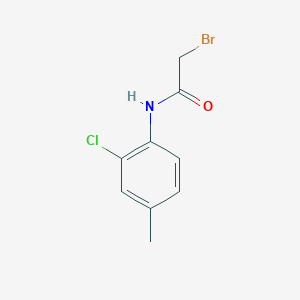

2-bromo-N-(2-chloro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQFCSJDMJRONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2-chloro-4-methylaniline with Bromoacetyl Bromide

-

- 2-chloro-4-methylaniline (substrate)

- Bromoacetyl bromide (acylating agent)

- Base: Sodium carbonate (Na2CO3) or triethylamine (Et3N) to neutralize HBr

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

- Dissolve 2-chloro-4-methylaniline in anhydrous DCM under inert atmosphere (N2).

- Add the base (Na2CO3 or Et3N) to the solution to capture HBr formed during the reaction.

- Slowly add bromoacetyl bromide dropwise at 0–5 °C to control the exothermic reaction.

- Stir the reaction mixture at room temperature for 4–6 hours to ensure complete conversion.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the organic layer.

- Purify the crude product by recrystallization from ethanol/water or by column chromatography.

| Parameter | Typical Range |

|---|---|

| Temperature | 0–5 °C (addition), then RT |

| Reaction Time | 4–6 hours |

| Molar Ratio (Amine:Acylating agent) | 1:1.1–1.5 |

| Solvent | DCM, THF |

| Base | Na2CO3, triethylamine |

- Expected Yield: 75–90% depending on purity and workup conditions.

Alternative Method: Preparation via N-substituted 2-bromoacetamides

This method involves first preparing N-substituted 2-bromoacetamides by reacting substituted amines with bromoacetyl bromide in basic media (e.g., 5% Na2CO3 aqueous solution) with vigorous stirring or shaking.

The reaction is typically carried out at room temperature or slightly elevated temperatures (25–40 °C).

After formation of the N-(2-bromoacetyl) derivative, the compound can be isolated by filtration or extraction.

This method is supported by research on synthesis of related compounds such as N-substituted 2-bromoacetamides used for further functionalization in heterocyclic chemistry.

Analytical and Purification Techniques

-

- Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mixtures (e.g., 25:75) as mobile phase.

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm to detect impurities and confirm purity.

-

- NMR Spectroscopy: ^1H NMR signals typically show:

- Singlet at δ ~4.0–4.5 ppm for methylene protons adjacent to bromine (–CH2Br).

- Aromatic protons at δ 7.0–7.8 ppm.

- Methyl group singlet at δ ~2.2 ppm.

- Infrared (IR) Spectroscopy:

- Amide C=O stretch near 1650 cm^-1.

- N–H stretch near 3300 cm^-1.

- Mass Spectrometry: Molecular ion peak consistent with C9H9BrClNO.

- NMR Spectroscopy: ^1H NMR signals typically show:

-

- Recrystallization from ethanol/water mixtures.

- Column chromatography using silica gel with hexane/ethyl acetate gradient.

Summary Table of Preparation Methods

| Step/Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct Acylation (Route A) | 2-chloro-4-methylaniline + bromoacetyl bromide, base (Na2CO3/Et3N), DCM, 0–5 °C addition, RT stirring 4–6 h | High yield, straightforward, single step | Requires careful temperature control, HBr handling |

| N-substituted 2-bromoacetamide (Route B) | Substituted amine + bromoacetyl bromide, basic aqueous media, RT to 40 °C | Mild conditions, scalable | May require additional purification steps |

Research Findings and Notes

The acylation reaction is highly sensitive to temperature; low temperatures during addition of bromoacetyl bromide minimize side reactions such as polyacylation or decomposition.

Use of a base is critical to neutralize hydrogen bromide formed, preventing protonation of the amine and ensuring high conversion.

The presence of the chloro and methyl substituents on the aromatic ring influences the reactivity of the amine and the electrophilicity of the acylating agent, requiring optimization of reaction time and stoichiometry.

Purification by recrystallization is effective due to the compound’s moderate polarity and crystallinity.

Spectroscopic data confirm the successful formation of the amide bond and the retention of halogen substituents without substitution or elimination side reactions.

Industrial scale synthesis may involve continuous flow reactors to better control exothermicity and improve yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the acetamide side chain and chlorine on the aromatic ring enable nucleophilic substitution reactions.

Nucleophilic Substitution at Bromine

The bromoacetamide group undergoes substitution with nucleophiles (e.g., amines, thiols):

Aromatic Chlorine Substitution

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-chloro-4-methyl-5-nitro derivative | Explosives research |

| Sulfonation | SO₃, H₂SO₄, 40°C | Sulfonic acid derivative | Dye intermediates |

Hydrolysis Reactions

The amide bond and bromine substituent are susceptible to hydrolysis under varied conditions.

Amide Hydrolysis

Acidic or basic conditions cleave the acetamide group:

-

Basic Hydrolysis (NaOH, ethanol, 70°C):

Produces sodium bromoacetate and 2-chloro-4-methylaniline.

Bromine Hydrolysis

Aqueous NaOH replaces bromine with hydroxyl:

Yield: 60–75%

Oxidation Reactions

The methyl group on the phenyl ring and the acetamide chain can be oxidized.

Methyl Group Oxidation

Strong oxidants convert the methyl group to carboxylic acid:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 2-chloro-4-carboxyphenylacetamide | 50 |

| CrO₃ | Acetic acid, 80°C | 2-chloro-4-(bromoacetamido)benzoic acid | 45 |

Acetamide Chain Oxidation

Rare under standard conditions but feasible with specialized reagents (e.g., RuO₄).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

Forms biaryl structures with arylboronic acids:

| Boronic Acid | Catalyst System | Yield (%) | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(dba)₂, SPhos | 85 | Pharmaceutical intermediates |

| Vinylboronic acid | PdCl₂(PPh₃)₂ | 75 | Polymer chemistry |

Thermal Decomposition

At >200°C, the compound decomposes into:

Comparative Reactivity of Substituents

| Substituent | Reactivity Trend | Preferred Reactions |

|---|---|---|

| Bromine | High (sp³ C-Br) | Nucleophilic substitution |

| Chlorine | Low (aromatic C-Cl) | Directed metalation, coupling |

| Methyl | Moderate (oxidation-prone) | Oxidation to COOH |

Scientific Research Applications

Organic Synthesis

2-bromo-N-(2-chloro-4-methylphenyl)acetamide serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it useful in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for pain management therapies.

- Anticancer Potential : Research has shown that derivatives of acetamides, including this compound, may possess antiproliferative effects against cancer cell lines. For instance, structural modifications can enhance efficacy against MCF-7 breast cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, suggesting potent antiproliferative activity.

- Cholinesterase Inhibition : Research indicates that N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), critical for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities of Derivatives

| Activity Type | Compound | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antiproliferative | 2-bromo-N-(2-chloro-4-methylphenyl)acetamide | 10–33 | |

| Cholinesterase Inhibition | N-substituted acetamides | Not specified |

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring and acetyl group significantly alter melting points, solubility, and crystallinity:

Key Observations :

- The presence of electron-withdrawing groups (e.g., Br, Cl) increases melting points due to enhanced intermolecular forces. For example, 2-bromo-N-(4-phenylthiazol-2-yl)acetamide melts at 180°C, higher than simpler phenyl derivatives .

- Methyl groups (e.g., 4-methyl in the target compound) may reduce crystallinity compared to halogens, as seen in , where methyl substitution altered bond lengths in acetamide derivatives .

Biological Activity

2-bromo-N-(2-chloro-4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Synthesis and Characterization

The synthesis of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide typically involves the reaction of bromoacetyl bromide with substituted amines in a basic medium. The compound's structure can be confirmed using various spectral techniques such as NMR and mass spectrometry. For instance, the molecular formula is , with a molecular weight of approximately 244.54 g/mol.

Antimicrobial Activity

Recent studies have shown that derivatives of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide exhibit significant antimicrobial activity. For example, compounds synthesized from this parent structure were tested against various bacterial strains, including both Gram-positive and Gram-negative organisms. The agar-well diffusion method revealed inhibition zones comparable to standard antibiotics, indicating potential as effective antimicrobial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-bromo-N-(2-chloro-4-methylphenyl)acetamide | E. coli | 15 |

| 2-bromo-N-(2-chloro-4-methylphenyl)acetamide | S. aureus | 18 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be significantly lower than those of standard anti-inflammatory drugs, suggesting a strong potential for therapeutic application in inflammatory diseases .

| Compound | COX-2 IC50 (μmol) |

|---|---|

| 2-bromo-N-(2-chloro-4-methylphenyl)acetamide | 0.04 ± 0.02 |

| Celecoxib (standard) | 0.04 ± 0.01 |

Cytotoxicity

The cytotoxic effects of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide have been evaluated using various cancer cell lines. Studies showed that this compound exhibits selective cytotoxicity against certain types of cancer cells while maintaining a favorable safety profile against normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for its potential use in cancer therapy .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in an animal model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the effectiveness of existing chemotherapeutic agents, potentially leading to improved treatment outcomes for patients with resistant forms of cancer .

Q & A

Q. Basic

- NMR : H and C NMR confirm the presence of the bromoacetamide group (e.g., carbonyl resonance at ~167 ppm) and aromatic protons (δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 290.9 (calculated for CHBrClNO).

- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving halogen positions and bond angles .

How do crystallographic software packages assist in resolving structural ambiguities?

Advanced

SHELXL (via SHELX suite) refines crystal structures by modeling anisotropic displacement parameters and handling twinned data, critical for halogenated compounds with heavy atoms. WinGX integrates tools for hydrogen bonding analysis (e.g., hydrogen bond distances < 3.0 Å) and thermal ellipsoid visualization. For ambiguous electron density, iterative refinement with restraints on bond lengths (e.g., C-Br ≈ 1.93 Å) improves accuracy .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers away from light and moisture.

- First Aid : Immediate rinsing for skin contact and medical consultation for ingestion (refer to SDS for halogenated acetamides) .

How can contradictory bioactivity data across studies be reconciled?

Advanced

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent) or impurities. Strategies:

- Dose-Response Curves : Validate activity across multiple concentrations.

- HPLC Purity Checks : Ensure >95% purity.

- Molecular Docking : Compare binding modes with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify pharmacophore relevance .

How is X-ray powder diffraction used to confirm crystalline structure?

Basic

XRD patterns (Cu-Kα radiation, λ = 1.5418 Å) are compared with simulated data from single-crystal structures. Key peaks (e.g., 2θ = 12.5°, 18.7°, 25.3°) confirm phase purity. Rietveld refinement quantifies crystallinity (>90% preferred for reproducibility) .

What approaches investigate hydrogen bonding in crystal lattices?

Q. Advanced

- Hydrogen Bond Analysis : Measure donor-acceptor distances (e.g., N-H···O=C ≈ 2.8–3.0 Å) using Mercury software.

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., Br···H contacts contribute ~15% of surface contacts).

- Temperature-Dependent XRD : Assess thermal stability of packing motifs .

What nucleophilic substitution reactions are typical for this compound?

Basic

The bromine atom undergoes substitution with:

- Amines : Forms secondary amides (e.g., reaction with piperidine yields N-(2-chloro-4-methylphenyl)-2-piperidinylacetamide).

- Thiols : Produces thioether derivatives (e.g., with benzyl mercaptan).

- Azides : Generates azido intermediates for click chemistry .

How do bromine and chlorine substituents influence reactivity?

Q. Advanced

- Electron Density : Bromine’s electronegativity (2.96) increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks.

- Steric Effects : The 2-chloro-4-methylphenyl group hinders planarization, affecting conjugation.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids are feasible but require Pd catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.